molecular formula C62H74ClFN8O7S B605567 ARD-69 CAS No. 2316837-10-0

ARD-69

Cat. No.: B605567
CAS No.: 2316837-10-0
M. Wt: 1129.8 g/mol
InChI Key: CWGVEMFBQJUWLU-SKTBPLDYSA-N
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Description

ARD-69 is a highly potent proteolysis targeting chimera (PROTAC) degrader of the androgen receptor. It has been developed for the treatment of prostate cancer, particularly in androgen receptor-positive prostate cancer cell lines. This compound induces the degradation of androgen receptor protein, effectively suppressing androgen receptor-regulated gene expression and inhibiting cell growth in these cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARD-69 involves the use of click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). The compound contains an alkyne group that undergoes cycloaddition with molecules containing azide groups. The introduction of an ionizable pyridine/di-piperidine motif adjacent to the alkyne significantly improves the aqueous solubility of this compound compared to its parent PROTACs .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C, protected from light, and under nitrogen to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

ARD-69 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the reactions involving this compound include the degradation products of androgen receptor protein and the cycloaddition products with azide-containing molecules .

Scientific Research Applications

ARD-69 has several scientific research applications, including:

Mechanism of Action

ARD-69 exerts its effects through the proteolysis targeting chimera (PROTAC) mechanism. It binds to the androgen receptor and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the androgen receptor protein. This degradation suppresses androgen receptor-regulated gene expression and inhibits cell growth in androgen receptor-positive prostate cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ARD-69

This compound is unique due to its high potency in degrading androgen receptor protein and its improved aqueous solubility compared to other PROTACs. It achieves significant reduction in androgen receptor protein levels and effectively suppresses androgen receptor-regulated gene expression, making it a promising candidate for the treatment of androgen receptor-positive prostate cancer .

Properties

CAS No.

2316837-10-0

Molecular Formula

C62H74ClFN8O7S

Molecular Weight

1129.8 g/mol

IUPAC Name

(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C62H74ClFN8O7S/c1-37-51(80-36-66-37)41-17-15-40(16-18-41)48(67-54(76)49-31-45(73)35-72(49)55(77)52(59(2,3)4)68-58(78)62(64)25-26-62)33-50(74)71-29-23-44(24-30-71)70-27-21-39(22-28-70)10-9-38-11-13-42(14-12-38)53(75)69-56-60(5,6)57(61(56,7)8)79-46-20-19-43(34-65)47(63)32-46/h11-20,32,36,39,44-45,48-49,52,56-57,73H,21-31,33,35H2,1-8H3,(H,67,76)(H,68,78)(H,69,75)/t45-,48+,49+,52-,56?,57?/m1/s1

InChI Key

CWGVEMFBQJUWLU-SKTBPLDYSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)C8CC(CN8C(=O)C(C(C)(C)C)NC(=O)C9(CC9)F)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)[C@@H]8C[C@H](CN8C(=O)[C@H](C(C)(C)C)NC(=O)C9(CC9)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)C8CC(CN8C(=O)C(C(C)(C)C)NC(=O)C9(CC9)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARD-69;  ARD 69;  ARD69; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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